molecular formula C8H15NO3 B2456418 ethyl (2R,3S)-2-methylmorpholine-3-carboxylate CAS No. 1578156-56-5

ethyl (2R,3S)-2-methylmorpholine-3-carboxylate

Cat. No.: B2456418
CAS No.: 1578156-56-5
M. Wt: 173.212
InChI Key: JPPFRBDSMPJHKR-RQJHMYQMSA-N
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Description

Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2R,3S)-2-methylmorpholine-3-carboxylate typically involves the use of chiral starting materials or catalysts to ensure the desired stereochemistry. One common method is the asymmetric synthesis, where chiral catalysts or auxiliaries are used to induce the formation of the (2R,3S) configuration. The reaction conditions often include controlled temperatures and pH levels to optimize the yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using advanced catalytic systems. These processes are designed to be efficient and cost-effective, ensuring high enantioselectivity and minimal by-products. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

    Oxidation: Typically performed in acidic or basic conditions, depending on the oxidizing agent used.

    Reduction: Often carried out in anhydrous conditions to prevent the decomposition of the reducing agent.

    Substitution: Requires appropriate solvents and temperatures to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Serves as a precursor for the development of biologically active compounds.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (2R,3S)-2-methylmorpholine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry allows it to bind selectively to enzymes or receptors, modulating their activity. This selective binding can influence various biochemical pathways, leading to the desired therapeutic or chemical effects.

Comparison with Similar Compounds

Ethyl (2R,3S)-2-methylmorpholine-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl (2S,3R)-2-methylmorpholine-3-carboxylate: Differing in stereochemistry, which can affect its reactivity and biological activity.

    Mthis compound: Similar structure but with a different ester group, influencing its physical and chemical properties.

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and selectivity in various applications.

Properties

IUPAC Name

ethyl (2R,3S)-2-methylmorpholine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO3/c1-3-11-8(10)7-6(2)12-5-4-9-7/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPPFRBDSMPJHKR-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(OCCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@H](OCCN1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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